N-(1-(thiazol-2-yl)piperidin-4-yl)ethanesulfonamide
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Overview
Description
N-(1-(thiazol-2-yl)piperidin-4-yl)ethanesulfonamide is a chemical compound that features a thiazole ring attached to a piperidine moiety, which is further connected to an ethanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiazol-2-yl)piperidin-4-yl)ethanesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea.
Attachment to Piperidine: The thiazole ring is then attached to a piperidine moiety through nucleophilic substitution reactions.
Introduction of the Ethanesulfonamide Group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiazol-2-yl)piperidin-4-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the sulfonamide group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
N-(1-(thiazol-2-yl)piperidin-4-yl)ethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-(thiazol-2-yl)piperidin-4-yl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
Uniqueness
N-(1-(thiazol-2-yl)piperidin-4-yl)ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S2/c1-2-17(14,15)12-9-3-6-13(7-4-9)10-11-5-8-16-10/h5,8-9,12H,2-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBIXDCNFOFIKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1CCN(CC1)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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